molecular formula C12H14ClN B12778717 Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- CAS No. 13458-14-5

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl-

Cat. No.: B12778717
CAS No.: 13458-14-5
M. Wt: 207.70 g/mol
InChI Key: FKLWAGSVAKNRAS-UHFFFAOYSA-N
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Description

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 3-chlorophenyl group and a tetrahydro-1-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-(3-bromophenyl)-1,2,3,6-tetrahydro-1-methyl-
  • Pyridine, 4-(3-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-
  • Pyridine, 4-(3-methylphenyl)-1,2,3,6-tetrahydro-1-methyl-

Uniqueness

Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

13458-14-5

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4-(3-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14ClN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8H2,1H3

InChI Key

FKLWAGSVAKNRAS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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